![molecular formula C23H52BrNO3Si B14537108 N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide CAS No. 62117-38-8](/img/structure/B14537108.png)
N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide: is a quaternary ammonium compound with a silane group. This compound is known for its unique properties, which make it useful in various scientific and industrial applications. It is often used as a coupling agent, surfactant, and antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide typically involves the reaction of N,N-dimethyldodecylamine with 3-(triethoxysilyl)propyl bromide. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as thiols and amines.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Condensation: Catalyzed by acids or bases, often under mild heating.
Major Products:
Substitution Reactions: Products include various substituted ammonium compounds.
Hydrolysis and Condensation: Products include siloxane-linked polymers and networks.
Scientific Research Applications
Chemistry:
- Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
- Acts as a surfactant in the preparation of emulsions and dispersions.
Biology:
- Employed as an antimicrobial agent in various formulations.
- Used in the modification of biomaterials to improve biocompatibility.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of coatings, adhesives, and sealants.
- Applied in the treatment of textiles to impart antimicrobial properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. The silane group allows for strong adhesion to surfaces, enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
- N,N-Dimethyl-3-(trimethoxysilyl)propylamine
- N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octadecan-1-aminium chloride
Comparison:
- N,N-Dimethyl-3-(trimethoxysilyl)propylamine: Similar in structure but lacks the long dodecyl chain, which affects its surfactant properties.
- N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octadecan-1-aminium chloride: Contains a longer octadecyl chain, which may enhance its hydrophobic interactions but also increases its molecular weight and viscosity.
Uniqueness: N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide is unique due to its combination of a quaternary ammonium group, a silane group, and a dodecyl chain. This combination imparts both antimicrobial properties and strong adhesion to surfaces, making it versatile for various applications.
Properties
CAS No. |
62117-38-8 |
|---|---|
Molecular Formula |
C23H52BrNO3Si |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
dodecyl-dimethyl-(3-triethoxysilylpropyl)azanium;bromide |
InChI |
InChI=1S/C23H52NO3Si.BrH/c1-7-11-12-13-14-15-16-17-18-19-21-24(5,6)22-20-23-28(25-8-2,26-9-3)27-10-4;/h7-23H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
VEDABCJBLBYVNZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


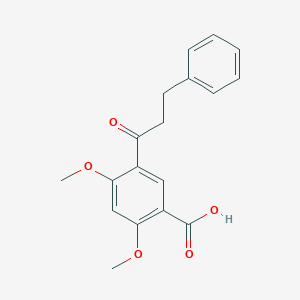
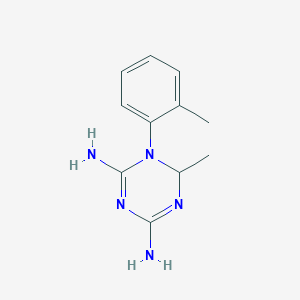
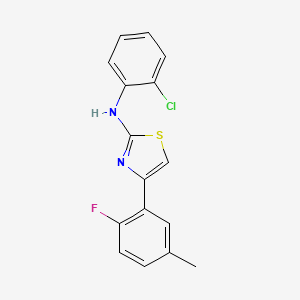
![(4E)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B14537038.png)
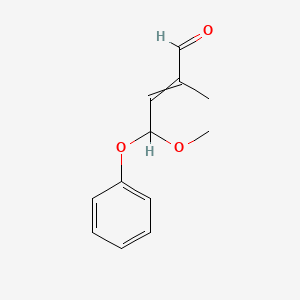
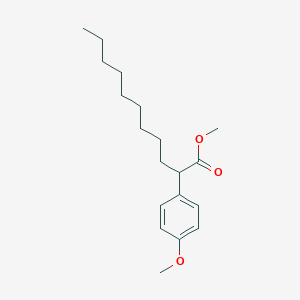
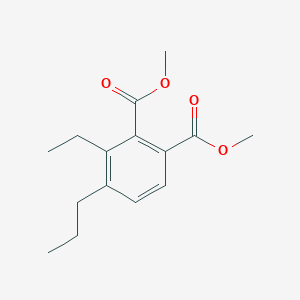
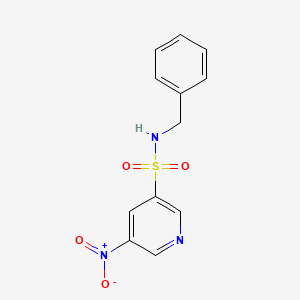
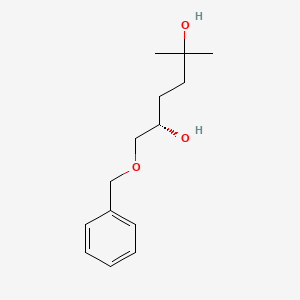
![1-Phenyltetrahydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14537057.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)](/img/structure/B14537070.png)
![(4-Chlorophenyl)[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]methanone](/img/structure/B14537077.png)
![2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine](/img/structure/B14537080.png)
![Acetic acid;7,12-dimethylbenzo[a]anthracen-8-ol](/img/structure/B14537082.png)
